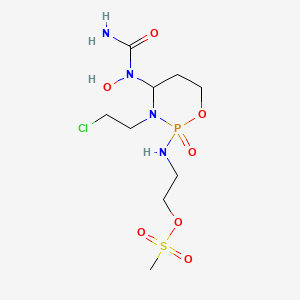
Urea, N-(3-(2-chloroethyl)-2-((2-((methylsulfonyl)oxy)ethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(3-(2-chloroethyl)-2-((2-((methylsulfonyl)oxy)ethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a urea moiety, a chloroethyl group, and an oxazaphosphorin ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the chloroethyl and methylsulfonyl groups. Common reagents used in these reactions may include phosphorus oxychloride, ethylene oxide, and methylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biomolecules. It could be used as a tool to investigate the mechanisms of action of similar compounds or to develop new therapeutic agents.
Medicine
In medicine, this compound may have potential applications as a drug or drug precursor. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties may make it valuable in various industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazaphosphorin ring and chloroethyl group may play key roles in these interactions, leading to the modulation of biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazaphosphorins and urea derivatives, such as:
- Cyclophosphamide
- Ifosfamide
- Melphalan
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of the chloroethyl and methylsulfonyl groups, along with the oxazaphosphorin ring, gives it distinct chemical and biological properties.
Propiedades
Número CAS |
97139-12-3 |
|---|---|
Fórmula molecular |
C9H20ClN4O7PS |
Peso molecular |
394.77 g/mol |
Nombre IUPAC |
2-[[4-[carbamoyl(hydroxy)amino]-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]ethyl methanesulfonate |
InChI |
InChI=1S/C9H20ClN4O7PS/c1-23(18,19)21-7-4-12-22(17)13(5-3-10)8(2-6-20-22)14(16)9(11)15/h8,16H,2-7H2,1H3,(H2,11,15)(H,12,17) |
Clave InChI |
HLHMRCGBVFJGMS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCNP1(=O)N(C(CCO1)N(C(=O)N)O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















